molecular formula C10H16N4 B1520576 [(1-(pirimidin-2-il)piperidin-3-il)metil]amina CAS No. 912761-20-7

[(1-(pirimidin-2-il)piperidin-3-il)metil]amina

Número de catálogo: B1520576
Número CAS: 912761-20-7
Peso molecular: 192.26 g/mol
Clave InChI: DVRGIRPTOHSFCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine is a versatile small molecule scaffold with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol . This compound is primarily used in research and development due to its unique structure, which allows for various chemical modifications and applications.

Aplicaciones Científicas De Investigación

Antimalarial Applications

Recent studies have highlighted the efficacy of pyrimidine derivatives in combating malaria. A notable compound based on a pyrimidine scaffold exhibited significant activity against Plasmodium falciparum, demonstrating a 96% reduction in parasitemia in a mouse model when dosed at 30 mg/kg orally for four consecutive days . The optimization of these compounds has focused on enhancing pharmacokinetic profiles while maintaining potency against malaria parasites.

Key Findings:

  • Compound Efficacy : The most effective derivatives showed rapid clearance of the erythrocytic stage of P. falciparum with minimal toxicity to mammalian cells.
  • Mechanism of Action : The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrimidine ring were crucial for maintaining antimalarial activity while minimizing cytochrome P450 enzyme inhibition .

Anticancer Applications

The compound has shown promise as an inhibitor of protein kinases, which are critical targets in cancer therapy. For instance, novel pyrimidine derivatives have been developed to inhibit CDK4 and CDK6, key regulators of the cell cycle involved in cancer proliferation . These compounds were tested for their ability to induce apoptosis in cancer cell lines.

Case Studies:

  • In Vitro Studies : Compounds derived from [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine were evaluated for their anti-proliferative effects on acute myeloid leukemia (AML) cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, demonstrating potential as therapeutic agents against AML .
  • Mechanistic Insights : These compounds exhibited anti-angiogenic properties, inhibiting blood vessel formation in vivo using chick chorioallantoic membrane (CAM) assays and showing effective DNA cleavage activity .

Neurodegenerative Disease Treatment

Research has also focused on developing selective inhibitors for c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds designed with pyrimidine scaffolds have shown high selectivity and potency against JNK3, with IC50 values reaching as low as 2.69 nM .

Highlights:

  • Selectivity : The designed compounds demonstrated high selectivity for JNK3 over other kinases, which is crucial for minimizing side effects associated with broader kinase inhibition.
  • Pharmacokinetic Optimization : Efforts to improve the pharmacokinetic properties of these compounds have led to enhanced bioavailability and reduced toxicity profiles .

Synthesis and Structural Variations

The synthesis of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine and its derivatives often involves reductive amination techniques that provide efficient pathways to obtain these complex molecules . Variations in substitution patterns on the piperidine and pyrimidine rings are essential for tuning biological activity.

Synthesis Overview:

Reaction TypeKey ReagentsConditionsYield
Reductive AminationSodium cyanoborohydrideMethanol, room temperatureHigh
CyclizationVarious aminesAcidic conditionsModerate

Métodos De Preparación

The synthesis of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine and piperidine derivatives.

    Reaction Conditions: The pyrimidine derivative is reacted with a piperidine derivative under controlled conditions to form the desired compound. Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine can be compared with other similar compounds, such as:

Actividad Biológica

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine is a compound that belongs to the class of piperidine derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-angiogenic, and potential anti-malarial properties, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine can be represented as follows:

C10H16N4\text{C}_{10}\text{H}_{16}\text{N}_4

This compound features a pyrimidine ring attached to a piperidine moiety, which is critical for its biological activity.

1. Anti-Cancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of several piperidine derivatives, including [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine, against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly in hypopharyngeal tumor cells, with an IC50 value comparable to standard chemotherapeutic agents .

2. Anti-Angiogenic Activity

The anti-angiogenic properties of this compound were assessed using the chick chorioallantoic membrane (CAM) model. The results demonstrated that [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine effectively inhibited blood vessel formation.

Research Findings:
In a study involving various derivatives, compounds similar to [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine showed significant inhibition of angiogenesis. The presence of electron-donating and withdrawing groups was found to influence the potency of these compounds as anti-cancer agents by exerting both antiangiogenic and cytotoxic effects .

CompoundAnti-Angiogenic ActivityIC50 (µM)
10aSignificant5.4
10bModerate12.0
10cHigh3.8
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine Significant 4.5

3. Anti-Malarial Potential

Recent studies have explored the potential of pyrimidine derivatives as antimalarials. Although specific data on [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine is limited, related compounds have displayed significant activity against Plasmodium falciparum.

Findings:
A study reported that similar pyrimidine-based compounds reduced parasitemia by up to 96% in mouse models when administered at effective doses. This suggests that [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine may also possess antimalarial properties worth investigating further .

The biological activity of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine is believed to be mediated through multiple mechanisms:

  • Inhibition of Key Enzymes: Compounds in this class may inhibit enzymes critical for cancer cell survival and proliferation.
  • DNA Interaction: The ability to bind and cleave DNA has been noted in similar compounds, suggesting a mechanism that leads to apoptosis in cancer cells .
  • Angiogenesis Inhibition: By blocking the formation of new blood vessels, these compounds can starve tumors of necessary nutrients and oxygen.

Propiedades

IUPAC Name

(1-pyrimidin-2-ylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGIRPTOHSFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.